molecular formula C8H9NO3 B3153567 2-((6-Methylpyridin-3-yl)oxy)acetic acid CAS No. 760938-66-7

2-((6-Methylpyridin-3-yl)oxy)acetic acid

Cat. No.: B3153567
CAS No.: 760938-66-7
M. Wt: 167.16 g/mol
InChI Key: BDYADHNPWDXJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Methylpyridin-3-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridin-3-yl)oxy)acetic acid typically involves the reaction of 6-methylpyridin-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-methylpyridin-3-ol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Methylpyridin-3-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridin-3-yl)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-3-yl)acetic acid
  • 6-Methylpyridin-3-ol
  • Chloroacetic acid

Uniqueness

2-((6-Methylpyridin-3-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(4-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYADHNPWDXJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing ethyl 6-methyl-3-pyridyloxyacetate (0.026 g, 0.13 mmol) in a mixture of THF (0.5 mL) and water (0.5 mL) was treated with lithium hydroxide monohydrate (0.008 g, 0.19 mmol), stirred at 25° C. for 18 hours, aid concentrated to give the crude product, which was used without purification.
Quantity
0.026 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.008 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 2
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((6-Methylpyridin-3-yl)oxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((6-Methylpyridin-3-yl)oxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.